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Compound of Interest

Compound Name: Iodocyclohexane

Cat. No.: B1584034 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of

iodocyclohexane, a valuable intermediate in organic synthesis. Three primary methods are

presented, starting from cyclohexene, cyclohexane, and via a Finkelstein halogen exchange

reaction. The protocols include comprehensive step-by-step instructions, reagent

specifications, and purification techniques. Quantitative data for each method, including yields

and reaction conditions, are summarized for comparative analysis. Physicochemical and

spectroscopic data for the final product are also provided.

Introduction
Iodocyclohexane (C₆H₁₁I) is an organoiodine compound widely used as a reagent and

building block in organic chemistry.[1] Its applications include the demethylation of aryl methyl

ethers and as a precursor for various functionalized cyclohexane derivatives.[2] The selection

of a synthetic route depends on factors such as starting material availability, desired scale, and

reaction efficiency. This note details three robust methods for its preparation.

Comparative Synthesis Data
The following table summarizes the quantitative data associated with the described synthetic

protocols for iodocyclohexane.
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Parameter
Method 1: From

Cyclohexene

Method 2: From

Cyclohexane

Method 3:

Finkelstein Reaction

Starting Material Cyclohexene Cyclohexane
Bromocyclohexane /

Chlorocyclohexane

Primary Reagents KI, H₃PO₄
Iodoform (CHI₃),

NaOH
NaI in Acetone

Reaction Time 3 hours 48 hours
Varies (typically

several hours)

Reaction Temperature 80 °C Room Temperature
Reflux (Acetone, ~56

°C)

Reported Yield 88–90%[3] 55–57%[4]
High (driven by

precipitation)[5]

Purification
Distillation under

reduced pressure

Distillation under

reduced pressure

Filtration and solvent

removal

Physicochemical and Spectroscopic Data of
Iodocyclohexane
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Property Value

Molecular Formula C₆H₁₁I[6][7]

Molecular Weight 210.06 g/mol [6]

Appearance Colorless to slightly reddish-yellow liquid[1]

Density 1.624 g/mL at 25 °C[8]

Boiling Point
180 °C (atm)[1]; 80-81 °C (20 mmHg)[8]; 48–

49.5 °C (4 mm)[3]

Refractive Index (n²⁰/D) 1.5441 - 1.551[3][8]

Solubility
Insoluble in water; Soluble in ethanol, ether,

acetone[1]

¹H NMR (CDCl₃)
Peaks corresponding to protons on the

cyclohexane ring.[8][9][10]

¹³C NMR (CDCl₃)
Peaks corresponding to carbons of the

cyclohexane ring.[8]

IR Spectrum Characteristic C-H and C-I bond stretches.[7][8]

Experimental Protocols
Method 1: Synthesis from Cyclohexene
This protocol is adapted from a well-established Organic Syntheses procedure, involving the

addition of hydrogen iodide (generated in situ) to cyclohexene.[3]

Reaction Scheme: C₆H₁₀ + KI + H₃PO₄ → C₆H₁₁I + KH₂PO₄

Materials:

Cyclohexene (41 g, 0.5 mole)

Potassium iodide (KI) (250 g, 1.5 moles)

95% Orthophosphoric acid (H₃PO₄) (221 g)
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Ether

10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated sodium chloride (NaCl) solution

Anhydrous sodium sulfate (Na₂SO₄)

1-L three-necked flask, reflux condenser, mechanical stirrer, thermometer, and heating

mantle.

Procedure:

Preparation: In the 1-L three-necked flask, prepare a mixture of potassium iodide and 95%

orthophosphoric acid. Cool the mixture to room temperature.

Reaction: Add the cyclohexene to the stirred mixture. Equip the flask with a reflux condenser

and thermometer. Heat the reaction mixture to 80°C and maintain this temperature with

stirring for 3 hours.[3]

Work-up: Allow the mixture to cool to room temperature. Add 150 mL of water and 250 mL of

ether and continue stirring.

Extraction: Transfer the mixture to a separatory funnel and separate the ether layer.

Washing: Decolorize the ether extract by washing with 50 mL of 10% aqueous sodium

thiosulfate solution. Subsequently, wash with 50 mL of saturated sodium chloride solution.[3]

Drying: Dry the ether layer over anhydrous sodium sulfate.

Purification: Evaporate the ether using a steam bath or rotary evaporator. Distill the crude

product under reduced pressure. Collect the fraction boiling at 48–49.5°C / 4 mmHg.[3] The

expected yield is 93–95 g (88–90%).[3]

Experimental Workflow Diagram:

Caption: Diagram 1: Workflow for Iodocyclohexane Synthesis from Cyclohexene.
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Method 2: Synthesis from Cyclohexane
This method utilizes a radical reaction to iodinate the alkane directly.[4][11]

Reaction Scheme: C₆H₁₂ + CHI₃ + NaOH → C₆H₁₁I

Materials:

Cyclohexane (180 mL, 1.66 mol)

Iodoform (CHI₃) (19.7 g, 50.0 mmol)

Finely powdered sodium hydroxide (NaOH) (28.2 g, 706 mmol)

250 mL round-bottom flask with a magnetic stir bar

Aluminum foil

Procedure:

Reaction Setup: Combine cyclohexane, iodoform, and finely powdered sodium hydroxide in

the 250 mL round-bottom flask.[4]

Light Exclusion: Seal the flask and wrap it completely with aluminum foil to protect the

contents from light.[4]

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 48 hours. High

stirring speed is crucial for this reaction.[4]

Work-up: Filter the reaction mixture to remove the solid residue.

Extraction: Extract the solid residue five times with 30 mL portions of cyclohexane.

Solvent Removal: Combine all organic phases and remove the cyclohexane using a rotary

evaporator under reduced pressure (approx. 300 hPa).[4]

Purification: Distill the remaining crude product under reduced pressure. The product is a

clear, slightly yellow liquid.[4] The expected yield is approximately 5.80 g (55%).[4]
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Method 3: Finkelstein Reaction from Halocyclohexane
The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide into

an alkyl iodide.[5][12] The reaction is driven to completion by the precipitation of the sodium

chloride or sodium bromide byproduct in acetone.[5]

Reaction Scheme: C₆H₁₁Br (or Cl) + NaI --(Acetone)--> C₆H₁₁I + NaBr(s) (or NaCl(s))

Materials:

Chlorocyclohexane or Bromocyclohexane (1.0 eq)

Sodium iodide (NaI) (1.5 - 3.0 eq)

Dry Acetone

Round-bottom flask, reflux condenser, and heating mantle

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the starting chlorocyclohexane or

bromocyclohexane in dry acetone.

Reagent Addition: Add sodium iodide to the solution. The amount of NaI is typically in excess

to ensure the reaction goes to completion.

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by

the formation of a white precipitate (NaCl or NaBr).

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature.

Filter off the precipitated sodium salt.

Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

Work-up: The remaining crude product can be redissolved in a solvent like ether, washed

with water and 5% sodium thiosulfate solution to remove any remaining iodine, and dried

over an anhydrous drying agent (e.g., MgSO₄).
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Purification: Further purification can be achieved by distillation if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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